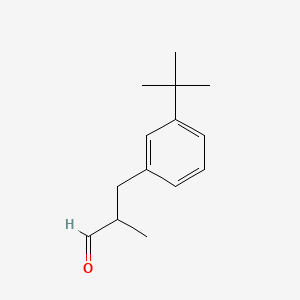

3-(3-tert-Butylphenyl)-2-methylpropanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62518-65-4 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3-(3-tert-butylphenyl)-2-methylpropanal |

InChI |

InChI=1S/C14H20O/c1-11(10-15)8-12-6-5-7-13(9-12)14(2,3)4/h5-7,9-11H,8H2,1-4H3 |

InChI Key |

GLZRHVTZLDNUQP-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=CC=C1)C(C)(C)C)C=O |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(C)(C)C)C=O |

Other CAS No. |

62518-65-4 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Systematic Nomenclature and Structural Representation of 3 3 Tert Butylphenyl 2 Methylpropanal

The unique identity of a chemical compound is unequivocally established through its systematic nomenclature and structural representation. For 3-(3-tert-Butylphenyl)-2-methylpropanal, the name itself provides a clear description of its molecular architecture. The name indicates a propanal backbone, which is a three-carbon aldehyde. A methyl group is substituted at the second carbon (the alpha-position relative to the carbonyl group), and a phenyl group is attached to the third carbon. This phenyl ring is itself substituted with a tert-butyl group at the meta (3-position).

Alternative systematic names for this compound include 3-(m-tert-butylphenyl)-2-methylpropionaldehyde and 3-(1,1-dimethylethyl)-.alpha.-methylbenzenepropanal. fda.govthegoodscentscompany.com The structure consists of a central propanal chain with an aldehyde functional group (-CHO), a methyl substituent, and a bulky 3-tert-butylphenyl group.

Chemical and Physical Properties Below is a table summarizing key identifiers and properties of the compound.

| Property | Value |

| CAS Number | 62518-65-4 thegoodscentscompany.com |

| Molecular Formula | C₁₄H₂₀O fda.govuni.lu |

| Molecular Weight | 204.31 g/mol fda.gov |

| SMILES | CC(Cc1cccc(c1)C(C)(C)C)C=O fda.gov |

| InChI | InChI=1S/C14H20O/c1-11(10-15)8-12-6-5-7-13(9-12)14(2,3)4/h5-7,9-11H,8H2,1-4H3 fda.gov |

| InChIKey | GLZRHVTZLDNUQP-UHFFFAOYSA-N fda.govuni.lu |

This table is interactive. Click on the headers to sort.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of 3 3 Tert Butylphenyl 2 Methylpropanal

Comparative Analysis of Biological Activities with Structural Isomers

The biological activity of a molecule is intrinsically linked to its chemical structure. In the case of alkyl-substituted phenylpropanals, the specific placement of substituent groups on the phenyl ring can dramatically alter metabolic pathways and subsequent biological effects.

Contrasting Metabolic Fates and Biological Endpoints of Meta- versus Para-Substituted Phenylpropanals

Research has highlighted a significant divergence in the metabolic processing of meta- versus para-substituted phenylpropanals. A number of para-substituted compounds, such as 3-(4-tert-butylphenyl)-2-methylpropanal (also known as BMHCA or its trademarked name Lysmeral), are known to be metabolized in rat hepatocytes to their corresponding para-substituted benzoic acids. frontierspartnerships.org These benzoic acid metabolites, specifically p-tert-butylbenzoic acid (p-TBBA), can then form conjugates with coenzyme A (CoA). frontierspartnerships.orgnih.gov

Studies using plated rat hepatocytes have shown that incubation with the para-isomer, p-BMHCA, results in a swift conversion to p-TBBA-CoA, which then accumulates to stable and high levels over several hours. frontierspartnerships.orgnih.gov This persistent accumulation of p-alkyl-benzoyl-CoA conjugates is strongly correlated with adverse effects on the male reproductive system in rats, including impacts on sperm viability and motility. frontierspartnerships.orgnih.gov

In stark contrast, the meta-substituted isomer, 3-(3-tert-butylphenyl)-2-methylpropanal (meta-BMHCA), follows a different metabolic route. When tested in similar in vitro rat hepatocyte systems, this compound and its corresponding benzoic acid metabolite, m-tert-butylbenzoic acid (m-TBBA), did not lead to the formation of detectable or stable CoA-conjugates. nih.gov This fundamental difference in metabolic fate is directly linked to the absence of the reproductive toxicity observed with the para-isomer. nih.gov

Role of Positional Isomerism on Molecular Interactions

Positional isomerism, a form of structural isomerism, describes compounds that share the same molecular formula but differ in the position of their functional groups or substituents on a carbon skeleton or ring structure. biorxiv.orgscienceopen.comresearchgate.net This seemingly subtle difference can have profound consequences on a molecule's physical, chemical, and biological properties. biorxiv.orgscienceopen.com

The case of this compound and its para-isomer, 3-(4-tert-butylphenyl)-2-methylpropanal, serves as a clear example of how positional isomerism dictates molecular interactions with biological systems. The different positioning of the tert-butyl group on the phenyl ring—at position 3 (meta) versus position 4 (para)—directly influences how metabolic enzymes recognize and process the molecule. This differential interaction is the root cause of their distinct metabolic fates. nih.gov The steric and electronic properties conferred by the meta-positioning of the tert-butyl group appear to prevent the specific metabolic steps that lead to the formation of the persistent and toxic CoA conjugate that characterizes the para-isomer. nih.gov This underscores the critical importance of substituent placement in drug design and toxicology, as isomers with the same chemical formula can exhibit vastly different biological activities and safety profiles. biorxiv.org

Investigation of Molecular Mechanisms in In Vitro Systems

To elucidate the cellular and molecular basis for the observed differences in biological activity, researchers employ various in vitro systems. These controlled environments allow for detailed analysis of metabolic pathways and cellular responses.

Analysis of Cellular Metabolism in Hepatocytes (e.g., Rat Hepatocytes in Suspension)

Isolated hepatocytes, particularly from rats, are a cornerstone for in vitro metabolism studies because they contain the full complement of drug-metabolizing enzymes and reflect in vivo liver metabolism more accurately than subcellular fractions. vumc.orgmdpi.com Studies using rat hepatocytes in suspension or plated cultures have been instrumental in understanding the biotransformation of phenylpropanals. frontierspartnerships.org These systems have demonstrated that chemicals causing reproductive toxicity in male rats consistently formed p-alkyl-benzoic acids and their corresponding CoA conjugates in rat hepatocytes. frontierspartnerships.org Conversely, these in vitro models confirmed that this compound does not follow this metabolic pathway, highlighting the predictive power of hepatocyte-based assays in assessing metabolic fate. nih.gov

Absence of Benzoic Acid and Coenzyme A (CoA) Conjugate Formation for this compound

A key finding from structure-activity relationship studies is the metabolic inertness of this compound with respect to the toxic pathway observed for its para-isomer. frontierspartnerships.orgnih.gov In experiments using plated rat hepatocytes exposed to the compound, researchers found no detectable formation of the m-tert-butylbenzoyl-CoA conjugate. nih.gov This is in direct opposition to the results for the para-isomer, which led to a rapid and sustained accumulation of its corresponding CoA conjugate. frontierspartnerships.orgnih.gov This absence of a stable CoA conjugate is the critical molecular distinction that underlies the lack of reproductive toxicity associated with the meta-isomer. nih.gov

Table 1: Comparative Metabolism of Phenylpropanal Isomers in Rat Hepatocytes

This interactive table summarizes the key metabolic differences between the meta and para isomers.

| Compound | Isomer Position | Metabolite | CoA Conjugate Formation | Associated Toxicity |

|---|---|---|---|---|

| This compound | meta | m-tert-butylbenzoic acid | Not Detected | Absent |

Evaluation of Signaling Pathway Modulation (e.g., Keap1/Nrf2/ARE/EpRE, ARNT/AhR/XRE, Nrf1/MTF/MRE)

Cellular stress response pathways are often activated by toxic chemicals or their metabolites. The evaluation of these pathways can provide mechanistic insight into a compound's biological effects.

Keap1/Nrf2/ARE/EpRE: The Keap1-Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netnih.gov Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. wikipedia.org In the presence of oxidative or electrophilic stressors, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), also known as the Electrophile Response Element (EpRE). researchgate.netwikipedia.org This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes and detoxification enzymes. sdbonline.org Given that this compound does not form the reactive metabolites seen with its para-isomer, it is less likely to trigger this stress response pathway.

ARNT/AhR/XRE: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor. nih.gov Upon binding to a ligand in the cytoplasm, the AhR translocates to the nucleus where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.gov This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes, most notably those encoding cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism. nih.govnih.gov

Nrf1/MTF/MRE: This designation encompasses two distinct, though sometimes confused, signaling pathways.

The Metal-Responsive Transcription Factor 1 (MTF-1) is a key regulator of heavy metal homeostasis. frontierspartnerships.orgresearchgate.net It is activated by heavy metal ions like zinc and cadmium, as well as by oxidative stress. Activated MTF-1 moves to the nucleus and binds to Metal Response Elements (MREs) in the promoter regions of target genes, such as those for metallothioneins, which are proteins that sequester toxic metal ions.

Nuclear factor erythroid 2-related factor 1 (Nrf1 or NFE2L1) is a transcription factor in the same family as Nrf2 but has distinct functions, particularly related to proteostasis, mitochondrial biogenesis, and responding to stressors from the endoplasmic reticulum. biorxiv.orgnih.gov After complex processing, active Nrf1 can also bind to ARE sequences to regulate gene expression. nih.gov There is significant crosstalk between these pathways to maintain cellular homeostasis. scienceopen.com The lack of toxic metabolite formation by this compound suggests a low potential for activating these integrated stress response networks.

In Vitro Assessments for Absence of Genotoxic Potential

A range of in vitro studies on Lilial have consistently indicated a lack of genotoxic and mutagenic potential. nih.gov These studies are crucial for understanding the potential risks associated with related compounds. Two of the most common and standardized in vitro assays for genotoxicity are the bacterial reverse mutation assay (Ames test) and the in vitro mammalian chromosomal aberration test.

The Ames test is a widely used method that employs bacteria, typically strains of Salmonella typhimurium that are auxotrophic for histidine, to screen for the carcinogenic potential of chemical compounds. fiveable.me The test measures the rate of reverse mutations that restore the bacteria's ability to synthesize histidine upon exposure to a test compound. fiveable.me A positive result suggests that the compound is a mutagen and may have carcinogenic properties. libretexts.org For Lilial, studies have shown no mutagenic activity in the Ames test. researchgate.net

The in vitro mammalian chromosomal aberration test is designed to evaluate a compound's potential to induce structural abnormalities in chromosomes, such as breaks and exchanges. nih.gov This assay can be performed using various mammalian cell lines, including Chinese hamster lung (CHL) cells or human peripheral blood lymphocytes. nih.gov The cells are treated with the test substance, both with and without metabolic activation (S9 mix), to mimic the metabolic processes in the body. nih.gov For Lilial, no evidence of clastogenicity (the ability to cause breaks in chromosomes) or aneuploidy (an abnormal number of chromosomes) was observed in such assays. nih.gov

Furthermore, studies on Lilial using the γH2AX biomarker-based genotoxicity assay, which detects DNA double-strand breaks, also yielded negative results in CHO-K1 and HeLa cells. researchgate.net Another study utilizing the BlueScreen assay, which measures genotoxic stress through human-derived gene expression, found Lilial to be negative for genotoxicity. sci-hub.se

Table 1: Summary of In Vitro Genotoxicity Assays for Structural Isomer (Lilial)

| Assay Type | Test System | Metabolic Activation | Result for Lilial | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | With and Without S9 | Negative | nih.govresearchgate.net |

| In Vitro Mammalian Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (V79) cells | With and Without S9 | Negative | nih.gov |

| γH2AX Biomarker Assay | CHO-K1 and HeLa cells | Not specified | Negative | researchgate.net |

| BlueScreen Assay | Human-derived cells | With and Without S9 | Negative | sci-hub.se |

Chiral Enantiomer Investigations and Differential Biological Responses

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. fda.gov The presence of a stereocenter at the second carbon of the propanal chain gives rise to (R)- and (S)-enantiomers. It is well-established in pharmacology and toxicology that enantiomers of a chiral compound can exhibit different biological activities, potencies, and toxicities due to their specific interactions with chiral biological macromolecules like enzymes and receptors.

Currently, this compound is commercially available as a racemic mixture, which is an equal mixture of both enantiomers. fda.gov There is a lack of publicly available research specifically detailing the differential biological responses of the individual (R)- and (S)-enantiomers of this compound. However, the general principles of stereochemistry suggest that such differences are likely to exist.

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, can be a significant challenge. wikipedia.org For aldehydes with an α-hydrogen, such as this compound, a key complicating factor is keto-enol tautomerism. britannica.com

Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.com In the case of this compound, the aldehyde (keto form) can exist in equilibrium with its corresponding enol form, which contains a carbon-carbon double bond and a hydroxyl group. britannica.commasterorganicchemistry.com This equilibrium is typically catalyzed by either acid or base. masterorganicchemistry.com

The interconversion between the keto and enol forms proceeds through an achiral enolate or enol intermediate. The formation of this planar, achiral intermediate can lead to racemization, where a pure enantiomer in solution can revert to a racemic mixture. This poses a significant challenge for the isolation and maintenance of enantiomerically pure forms of the compound. While the keto form is generally more stable for simple aldehydes, the dynamic equilibrium means that any attempt to separate the enantiomers must account for this potential for racemization. britannica.com

The stability of the enol form can be influenced by several factors, including substitution, conjugation, and hydrogen bonding. masterorganicchemistry.com For α-alkyl substituted aldehydes like this compound, the equilibrium generally favors the keto form. fiveable.me However, the rate of tautomerization can be sufficient to complicate chiral separation techniques that rely on the stable chiral integrity of the molecule.

Theoretical and Computational Chemistry Approaches to 3 3 Tert Butylphenyl 2 Methylpropanal

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-(3-tert-Butylphenyl)-2-methylpropanal focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule possesses significant conformational flexibility due to the rotation around several single bonds: the bond connecting the phenyl ring to the ethyl group, the C-C bond of the ethyl chain, and the bond adjacent to the aldehyde group.

Table 1: Hypothetical Low-Energy Conformers of this compound This interactive table presents the calculated relative energies and key dihedral angles for plausible low-energy conformers of the molecule. The dihedral angles define the rotation around the critical bonds influencing the molecule's shape.

| Conformer ID | Dihedral Angle 1 (C-C-C-C) | Dihedral Angle 2 (C-C-Ph-C) | Relative Energy (kcal/mol) |

| Conf-1 | 178.5° | 89.2° | 0.00 |

| Conf-2 | -65.3° | 91.5° | 0.85 |

| Conf-3 | 68.1° | -88.7° | 1.20 |

| Conf-4 | 175.4° | -2.5° | 2.50 |

Note: Data is illustrative of typical results from a conformational analysis study.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and chemical reactivity of this compound. scienceopen.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. scienceopen.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The distribution of these frontier orbitals also predicts sites of reactivity. For an aldehyde, the LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. Conversely, the HOMO may be located on the electron-rich aromatic ring, suggesting sites for electrophilic substitution. Other calculated properties, such as ionization potential, electron affinity, and dipole moment, further characterize the molecule's reactivity profile.

Table 2: Calculated Electronic Properties of this compound This table displays representative data obtained from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) for the molecule's ground state.

| Property | Calculated Value | Unit |

| Energy of HOMO | -6.25 | eV |

| Energy of LUMO | -0.89 | eV |

| HOMO-LUMO Gap | 5.36 | eV |

| Ionization Potential | 8.12 | eV |

| Dipole Moment | 2.58 | Debye |

| Monoisotopic Mass | 204.15141 | Da |

Note: Values are representative and based on typical DFT outputs for similar aromatic aldehydes. The Monoisotopic Mass is a known experimental value. uni.lu

Mechanistic Predictions for Chemical Transformations

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving this compound. By modeling the potential energy surface (PES) for a given transformation, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). nih.gov The energy of the transition state relative to the reactants determines the activation energy (Ea), which is the primary barrier to the reaction.

For instance, the reduction of the aldehyde group to form 3-(3-tert-butylphenyl)-2-methylpropan-1-ol can be modeled to compare different reducing agents. The calculations would involve locating the transition state structure for the hydride transfer to the carbonyl carbon. Similarly, the mechanism of oxidation to form the corresponding carboxylic acid can be investigated. Comparing the activation energies for different potential pathways allows for predictions of reaction feasibility, rate, and the most likely product under specific conditions. nih.gov

Table 3: Hypothetical Activation Energies for Transformations This table shows a comparison of calculated activation barriers for two common reactions of the aldehyde group, illustrating how computational methods can predict reaction feasibility.

| Reaction Type | Reagent | Activation Energy (Ea) (kcal/mol) |

| Reduction | NaBH₄ | 15.2 |

| Oxidation | H₂O₂ | 24.5 |

| Grignard Addition | CH₃MgBr | 12.8 |

Note: Data is illustrative and intended to show comparative results from mechanistic studies.

Computational Studies of Stereochemical Selectivity in Synthesis

The synthesis of this compound can lead to stereoisomers, as it contains a chiral center at the carbon adjacent to the aldehyde group. Furthermore, reactions at the prochiral carbonyl group can introduce a second chiral center. Computational chemistry has become an essential tool for predicting and understanding the stereochemical outcome of such reactions. rsc.org

For example, in the synthesis of this aldehyde via hydrogenation of the corresponding α,β-unsaturated aldehyde, catalysts can influence which face of the double bond is hydrogenated. Modeling the interaction of the substrate with the catalyst surface can reveal the origins of stereoselectivity. More commonly, in the reduction of the racemic aldehyde to the alcohol, the formation of two diastereomers is possible. By calculating the energies of the diastereomeric transition states leading to the (R,R)/(S,S) and (R,S)/(S,R) alcohol products, chemists can predict the diastereomeric ratio (d.r.). The energy difference between the competing transition states, often just a few kcal/mol, determines the selectivity of the reaction. beilstein-archives.orgchemrxiv.org

Table 4: Calculated Stereoselectivity in the Reduction of this compound This table presents a hypothetical analysis of the transition state energies for the formation of two diastereomeric products during a reduction reaction.

| Transition State | Product Stereoisomer | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS-A | (2R,1R)-alcohol | 0.0 | 95 |

| TS-B | (2R,1S)-alcohol | 1.8 | 5 |

Note: Assumes the starting material is the (2R)-enantiomer for simplicity. The energy difference (ΔΔG‡) between transition states dictates the product ratio.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Aldehyde Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. wikipedia.org For aldehyde analogues, including this compound, QSAR studies can be used to predict properties like odor intensity, receptor binding affinity, or metabolic stability. nih.govmdpi.com

The process involves several key steps. First, a dataset of aldehyde analogues with known activity values is compiled. Second, a wide range of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. nih.gov Finally, statistical methods are used to build a mathematical equation that correlates a subset of these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new, untested aldehydes, guiding the design of molecules with desired properties.

Table 5: Representative Molecular Descriptors for a QSAR Study of Aldehyde Analogues This table shows a selection of descriptors that would be calculated for this compound and its analogues in a typical QSAR study.

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Dipole Moment (Debye) |

| This compound | 204.31 | 4.15 | 17.07 | 2.58 |

| 3-Phenyl-2-methylpropanal | 148.20 | 2.55 | 17.07 | 2.65 |

| 3-(4-tert-Butylphenyl)-2-methylpropanal | 204.31 | 4.20 | 17.07 | 2.61 |

| 3-(3-Isopropylphenyl)-2-methylpropanal | 190.28 | 3.62 | 17.07 | 2.59 |

Note: Data is a mix of known values and representative calculated values for illustrative purposes.

Environmental Fate and Degradation Pathways of 3 3 Tert Butylphenyl 2 Methylpropanal

Biodegradation Research and Environmental Persistence Analysis

Biodegradation is a key process that determines the environmental persistence of organic compounds. It involves the breakdown of substances by microorganisms. The structural features of 3-(3-tert-butylphenyl)-2-methylpropanal, namely the substituted aromatic ring and the aldehyde functional group, influence its susceptibility to microbial degradation.

Research on the biodegradation of aromatic compounds has shown that microorganisms are capable of mineralizing a wide variety of these structures. nih.govnih.gov The degradation of such chemicals is primarily accomplished by bacteria and fungi, which possess enzymatic systems to break down complex organic molecules. nih.govyoutube.com The presence of a tert-butyl group on the benzene (B151609) ring of this compound may present a challenge to rapid biodegradation due to steric hindrance, a phenomenon observed with other recalcitrant molecules.

The persistence of a chemical is inversely related to its rate of degradation. Compounds that are resistant to biodegradation can persist in the environment, leading to potential long-term exposure and accumulation. The tert-butyl group, being a bulky alkyl substituent, can make the aromatic ring less accessible to the enzymatic machinery of microorganisms, potentially leading to slower degradation rates and increased environmental persistence.

Table 1: Factors Influencing the Biodegradation of Aromatic Aldehydes

| Factor | Influence on Biodegradation | Relevance to this compound |

| Chemical Structure | The presence of substituents, their type, and position on the aromatic ring can significantly affect degradation rates. | The tert-butyl group at the meta position may sterically hinder enzymatic attack. |

| Microbial Population | The presence of microbial communities adapted to degrading aromatic compounds is crucial. | Biodegradation will depend on the presence of suitable microorganisms in the receiving environment. |

| Environmental Conditions | Factors such as pH, temperature, oxygen availability, and nutrient levels influence microbial activity. | Optimal conditions will enhance the rate of degradation. |

| Bioavailability | The extent to which the compound is available to microorganisms for uptake and metabolism. | Sorption to soil organic matter or sediment may reduce bioavailability. |

Atmospheric Transformation Pathways of Aldehyde Compounds

Once released into the atmosphere, volatile and semi-volatile organic compounds like this compound are subject to various transformation processes. The primary degradation pathways in the troposphere are photolysis (degradation by sunlight) and reaction with photochemically generated oxidants.

The most important oxidant in the troposphere is the hydroxyl radical (•OH). The reaction with •OH is often the main removal process for many organic compounds. copernicus.org For aromatic aldehydes, the reaction with •OH radicals can proceed via two main pathways: H-atom abstraction from the aldehyde group or addition of the •OH radical to the aromatic ring. usm.my Both pathways lead to the formation of reactive intermediates that can further react with other atmospheric constituents, contributing to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants. researchgate.net

Photolysis, the breakdown of molecules by absorbing light, can also be a significant degradation pathway for aldehydes. copernicus.orgcopernicus.org The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds within the molecule. For aldehydes, this can result in the formation of various photoproducts. acs.orgacs.org The rate of photolysis is dependent on the molecule's absorption spectrum and the quantum yield of the reaction.

The atmospheric lifetime of an aldehyde is determined by the combined rates of its reactions with oxidants and its photolysis rate. While specific kinetic data for this compound are not available, data for similar aromatic aldehydes can be used for estimation. For example, the atmospheric lifetime of benzaldehyde (B42025) is on the order of a few days, primarily determined by its reaction with •OH radicals. The presence of the tert-butyl and methyl groups on this compound will influence its reactivity and, consequently, its atmospheric lifetime.

Table 2: Estimated Atmospheric Reactions and Lifetimes of Aromatic Aldehydes

| Reactant | Reaction Type | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| Hydroxyl Radical (•OH) | H-abstraction / Aromatic addition | 10⁻¹¹ - 10⁻¹² | Days to weeks |

| Ozone (O₃) | Oxidation | Generally slow for aldehydes | Months to years |

| Nitrate Radical (NO₃) | Oxidation (at night) | Variable | Hours to days (nighttime) |

| Photolysis | Photodissociation | Dependent on light intensity and quantum yield | Variable |

Note: These are generalized values for aromatic aldehydes and the specific rates for this compound may vary.

Aquatic Environmental Chemistry and Fate Modeling

In the aquatic environment, the fate of this compound is governed by a combination of physical, chemical, and biological processes. These include hydrolysis, photolysis, biodegradation, and sorption to sediment and suspended particles. mdpi.compsu.educdc.gov

Hydrolysis, the reaction with water, can be a degradation pathway for some organic compounds. For aldehydes, hydration to form geminal diols is a possibility, although the equilibrium often favors the aldehyde form. chemistrysteps.comlibretexts.org The rate of hydrolysis can be influenced by pH and temperature. nih.gov

Aqueous photolysis can also contribute to the degradation of this compound in sunlit surface waters. nih.govacs.org The absorption of solar radiation can lead to direct phototransformation or indirect photolysis mediated by naturally occurring photosensitizers like dissolved organic matter.

Biodegradation in aquatic systems is a significant removal mechanism. mdpi.comacs.org Microorganisms in the water column and sediment can metabolize the compound, similar to the processes occurring in soil. The rate of aquatic biodegradation will depend on factors such as water temperature, nutrient availability, and the presence of adapted microbial populations.

Sorption to sediment and dissolved organic carbon can affect the bioavailability and transport of the compound. psu.edu The hydrophobicity of a molecule, often expressed as the octanol-water partition coefficient (Kow), is a key parameter in predicting its tendency to sorb to organic matter. The tert-butyl group in this compound is expected to increase its hydrophobicity.

Environmental fate models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to estimate the environmental properties and fate of chemicals when experimental data are limited. nih.goveuropa.eunih.gov These models use the chemical structure to predict properties like water solubility, vapor pressure, and degradation rates.

Table 3: Key Processes in the Aquatic Fate of Aromatic Aldehydes

| Process | Description | Expected Importance for this compound |

| Biodegradation | Microbial breakdown in water and sediment. | Likely a significant degradation pathway. |

| Photolysis | Degradation by sunlight in surface waters. | Potentially important, especially in clear, shallow waters. |

| Hydrolysis | Reaction with water. | Generally expected to be a slow process for aldehydes. chemistrysteps.comlibretexts.org |

| Sorption | Partitioning to sediment and dissolved organic matter. | Expected to be significant due to the hydrophobic tert-butyl group. |

| Volatilization | Transfer from water to air. | May occur, depending on the compound's vapor pressure and Henry's Law constant. |

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and characterizing 3-(3-tert-butylphenyl)-2-methylpropanal in synthetic mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation. The compound’s molecular formula (C₁₄H₂₀O) and unique SMILES notation (c1ccc(CC(C=O)C)cc1C(C)(C)C) enable precise identification via fragmentation patterns in GC-MS . For NMR, the tert-butyl group (δ ~1.3 ppm) and aldehyde proton (δ ~9.5 ppm) are diagnostic signals. Purity assessment (>95%) can be achieved via high-performance liquid chromatography (HPLC) with UV detection .

Q. How can researchers validate synthetic routes for this compound, and what are common byproducts?

- Methodological Answer : The original synthesis involves Friedel-Crafts alkylation followed by oxidation, as described in Rodionov et al. (1954) . Byproducts like 3-(4-tert-butylphenyl) isomers may form due to positional selectivity issues. Thin-layer chromatography (TLC) and GC-MS are critical for tracking reaction progress and identifying impurities. For example, the 4-tert-butyl isomer (CAS 80-54-6) is a structural analog with distinct regulatory implications .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3- vs. 4-tert-butyl isomers) influence the olfactory properties and stability of this compound?

- Methodological Answer : The 3-tert-butyl isomer exhibits a "lily-of-the-valley" odor, while the 4-tert-butyl isomer (Lilial) has a floral scent but is restricted under EU regulations (Annex II, Directive 2011/65/EU) . Computational studies (e.g., molecular docking with olfactory receptors) and accelerated stability testing (40°C/75% RH for 12 weeks) can quantify isomer-specific degradation pathways, such as oxidation of the aldehyde group .

Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., hepatic aldehyde dehydrogenase activity). A tiered approach includes:

- In vitro : Ames test (OECD 471) for mutagenicity and OECD 439 (skin sensitization) using human keratinocytes.

- In vivo : Acute oral toxicity (OECD 423) and 28-day dermal exposure studies in rodents.

Cross-referencing with structural analogs (e.g., 3-(4-tert-butylphenyl)-2-methylpropanal) can clarify isomer-specific risks .

Q. How can researchers optimize catalytic systems for greener synthesis of this compound?

- Methodological Answer : Replace traditional Lewis acids (e.g., AlCl₃) with heterogeneous catalysts like zeolites or immobilized ionic liquids to improve atom economy and reduce waste. Reaction parameters (temperature, solvent polarity) should be optimized via design of experiments (DoE) to maximize yield (>80%) and minimize energy use. Lifecycle assessment (LCA) tools can quantify environmental impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.